molecular formula C9H14BrClN2O2S B6660845 N-(2-aminoethyl)-2-bromo-3-methylbenzenesulfonamide;hydrochloride

N-(2-aminoethyl)-2-bromo-3-methylbenzenesulfonamide;hydrochloride

Cat. No.: B6660845
M. Wt: 329.64 g/mol
InChI Key: RHFFJMHIKDVEAG-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-bromo-3-methylbenzenesulfonamide;hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This particular compound is characterized by the presence of a bromo group, a methyl group, and an aminoethyl group attached to a benzenesulfonamide backbone, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2-bromo-3-methylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S.ClH/c1-7-3-2-4-8(9(7)10)15(13,14)12-6-5-11;/h2-4,12H,5-6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFFJMHIKDVEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)NCCN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-bromo-3-methylbenzenesulfonamide;hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-methylbenzenesulfonamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromo group at the 2-position.

    Amination: The brominated intermediate is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group. This step may require a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, the reactions are carried out in batch or continuous flow reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-bromo-3-methylbenzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The aminoethyl group can undergo oxidation to form imines or reduction to form secondary amines.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of new sulfonamide derivatives with different functional groups.

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines or amides.

Scientific Research Applications

N-(2-aminoethyl)-2-bromo-3-methylbenzenesulfonamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for synthesizing novel sulfonamide-based drugs with potential antibacterial, antifungal, or anticancer properties.

    Biological Studies: Employed in studying enzyme inhibition, particularly targeting sulfonamide-sensitive enzymes.

    Chemical Biology: Utilized in labeling and tracking biological molecules due to its reactive functional groups.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-bromo-3-methylbenzenesulfonamide;hydrochloride involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to the antibacterial effects of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)-glycine
  • N-(2-aminoethyl)-1-aziridineethanamine

Uniqueness

N-(2-aminoethyl)-2-bromo-3-methylbenzenesulfonamide;hydrochloride is unique due to the presence of the bromo group, which enhances its reactivity and allows for further functionalization. The combination of the aminoethyl and sulfonamide groups provides a versatile scaffold for developing new compounds with diverse biological activities.

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